molecular formula C14H26N2O3S B6472702 N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640880-99-3

N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6472702
CAS No.: 2640880-99-3
M. Wt: 302.44 g/mol
InChI Key: YUJFKMKCGGNBCK-UHFFFAOYSA-N
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Description

“N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a chemical compound that contains a piperidine ring, a cyclopropane ring, and a sulfonamide group . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropane ring (a three-membered ring with three carbon atoms), and a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives can have a wide range of properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Future Directions

The future directions for research on this compound would depend on its potential applications. Piperidine derivatives are an active area of research in the pharmaceutical industry .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-6-7-14)15-12-4-3-8-16(10-12)11-13-5-1-2-9-19-13/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJFKMKCGGNBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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